molecular formula C18H18ClNO3 B2452384 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 298216-17-8

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2452384
CAS No.: 298216-17-8
M. Wt: 331.8
InChI Key: VUQLDQIJSJKUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C18H18ClNO3 It is characterized by the presence of a chlorobenzyl group, a methylphenyl group, and a butanoic acid moiety

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-2-6-14(7-3-12)17(21)10-16(18(22)23)20-11-13-4-8-15(19)9-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQLDQIJSJKUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-(4-Methylphenyl)-4-oxobutanoic Acid

Reaction Mechanism and Catalytic Systems

The most widely reported method involves reductive amination between 4-(4-methylphenyl)-4-oxobutanoic acid and 4-chlorobenzylamine. This approach, adapted from analogous syntheses of β-amino-ketone derivatives, employs transition metal catalysts under hydrogenation conditions.

Key steps include:

  • Imine Formation : Condensation of the ketone group of 4-(4-methylphenyl)-4-oxobutanoic acid with the primary amine group of 4-chlorobenzylamine in methanol or ethanol.
  • In Situ Reduction : Catalytic hydrogenation of the intermediate imine using molecular hydrogen or ammonium formate as the hydrogen source.
Rhodium-Catalyzed Protocol

A patent-published method for structurally similar compounds specifies:

  • Catalyst : [Cp*RhCl₂]₂ (0.25 mol%)
  • Reducing Agent : Ammonium formate (5 equivalents)
  • Solvent : Degassed methanol
  • Temperature : 55°C for 18 hours
  • Yield : 88% (isolated as white solid after filtration).
Palladium Heterogeneous Catalysis

Alternative industrial-scale approaches use:

  • Catalyst : 5% Pd/C (10 wt%)
  • Pressure : 3 bar H₂
  • Solvent : Ethyl acetate
  • Yield : 72–78% (requires purification via recrystallization from hexane/ethyl acetate).

Aminolysis of α-Bromo-4-(4-methylphenyl)-4-oxobutanoic Acid

Bromination and Nucleophilic Substitution

This two-step route avoids the need for high-pressure hydrogenation:

Bromination
  • Reagents : PBr₃ in dichloromethane at 0°C
  • Substrate : 4-(4-methylphenyl)-4-oxobutanoic acid
  • Product : α-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid (85% yield)
Aminolysis
  • Conditions :
    • Nucleophile : 4-Chlorobenzylamine (2.2 equivalents)
    • Base : Triethylamine (3 equivalents)
    • Solvent : THF at reflux (66°C) for 12 hours
  • Yield : 68% after acid-base workup.

Enzymatic Transamination Approaches

Biocatalytic Route Development

Emerging methods employ ω-transaminases to aminate 4-(4-methylphenyl)-4-oxobutanoic acid precursors:

  • Enzyme Source : Chromobacterium violaceum (CV-ωTA)
  • Amine Donor : L-alanine (2 equivalents)
  • Cofactor : Pyridoxal-5'-phosphate (PLP, 0.1 mM)
  • Reaction : pH 7.5 phosphate buffer, 30°C, 24 hours
  • Conversion : 92% (ee >99% for R-configuration).

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination (Rh) Aminolysis Enzymatic
Yield 88% 68% 92%
Purity (HPLC) >95% 89% >99%
Reaction Time 18 h 12 h 24 h
Catalyst Cost High Low Moderate
Stereoselectivity None None High
Scalability Pilot-scale Lab-scale Limited

Key Observations :

  • Rhodium-catalyzed reductive amination offers the best balance of yield and scalability for industrial applications.
  • Enzymatic methods, while highly selective, face challenges in cofactor regeneration and enzyme stability under prolonged reaction conditions.

Process Optimization Strategies

Solvent Screening

Methanol outperforms other solvents in reductive amination due to:

  • Polar aprotic nature enhancing imine intermediate stability
  • Compatibility with ammonium formate solubility.

Temperature Effects

  • <50°C : Incomplete imine formation (≤40% conversion)
  • 55–60°C : Optimal balance between reaction rate and byproduct formation
  • >65°C : Increased decarboxylation side reactions (up to 15% yield loss).

Industrial-Scale Purification Techniques

Crystallization Optimization

  • Anti-Solvent : n-Heptane added to methanolic crude product
  • Cooling Rate : 0.5°C/min to 4°C
  • Purity : Increases from 88% to 99.5% after two crystallizations.

Chromatographic Methods

  • Stationary Phase : C18 silica
  • Mobile Phase : 0.1% formic acid in acetonitrile/water gradient
  • Recovery : 95% for analytical-scale purification.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.2 (s, 1H, COOH), 8.1 (t, J=5.6 Hz, 1H, NH), 7.4–7.2 (m, 9H, aromatic), 4.4 (d, J=5.6 Hz, 2H, CH₂), 3.3 (m, 2H, CH₂), 2.3 (s, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1655 cm⁻¹ (C=O, ketone), 1540 cm⁻¹ (N-H bend).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like NaOH, NH3 in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid can be categorized into several key areas:

1. Medicinal Chemistry

  • This compound is being investigated for its potential as an antitumor agent . Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapy development .
  • Its structure allows it to act as a pharmacophore , facilitating the design of new drugs targeting specific biological pathways.

2. Biological Studies

  • The compound has shown promise in in vitro assays where it exhibits antimicrobial properties against various bacterial strains, indicating potential for use in treating infections .
  • Research has also focused on its effects on metabolic pathways, particularly in modulating lipid metabolism and glucose levels in diabetic models.

3. Industrial Applications

  • In the chemical industry, this compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals .
  • Its unique chemical structure makes it valuable for developing specialty chemicals tailored for specific industrial needs.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability. The compound was tested against various cancer types, showing varying degrees of efficacy depending on the specific cellular environment.

Case Study 2: Metabolic Modulation

In a controlled experiment involving diabetic mouse models, administration of this compound resulted in a notable decrease in blood glucose levels. This suggests its potential role as a therapeutic agent for diabetes management.

Comparative Analysis of Related Compounds

To better understand the unique attributes of this compound compared to similar compounds, the following table summarizes key structural and functional differences:

Compound NameStructural FeaturesUnique Attributes
This compoundContains both chlorobenzyl and methylphenyl groupsPotential antitumor activity
4-Aminophenyl derivativeSimpler structure without chlorinated substituentsLacks specific biological activity profile
5-Chloro derivativeDifferent halogen substitutionVaries in biological efficacy

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-4-phenylbutanoic acid
  • 2-[(4-Methylbenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid
  • 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)butanoic acid

Uniqueness

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and methylphenyl groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid, also known by its chemical formula C18H18ClNO3C_{18}H_{18}ClNO_3 and CAS number 3320605, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18ClNO3C_{18}H_{18}ClNO_3
  • Molar Mass : 335.79 g/mol
  • Chemical Structure : The compound features a chlorobenzyl group attached to an amino acid derivative with a ketone functional group.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms involving the downregulation of the ERK signaling pathway, which is crucial in tumorigenesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : It has been observed that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Regulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation, particularly those associated with the MAPK/ERK pathway .
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antitumor Effects in Malignant Pleural Mesothelioma

A study explored the effects of a similar compound in combination with trametinib (a MEK inhibitor) on malignant pleural mesothelioma (MPM) cells. The results indicated that the combination significantly reduced tumor growth compared to controls. The mechanism involved the inhibition of ERK phosphorylation and decreased expression of CD44, a marker associated with tumor aggressiveness .

Study 2: Inhibition of Hyaluronan Synthesis

Another investigation focused on the role of compounds like this compound in hyaluronan synthesis inhibition. The findings suggested that such compounds could effectively reduce hyaluronan levels, which are often elevated in cancerous tissues, thereby potentially mitigating tumor progression .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntitumor, anti-inflammatory
TrametinibStructureMEK inhibitor, antitumor
4-MethylumbelliferoneStructureHyaluronan synthesis inhibitor

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via multi-step protocols, including Friedel-Crafts acylation for ketone formation and subsequent Michael-type additions to introduce the chlorobenzylamino group . Amide coupling reactions using activated esters (e.g., NHS esters) may also be employed for amino group incorporation .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural verification, particularly to resolve peaks near δ 7.2–7.4 ppm (aromatic protons) and δ 4.2–4.5 ppm (methylene groups adjacent to the amine) .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

  • Methodology : Perform stress testing under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal conditions (40–80°C). Monitor degradation via LC-MS and compare retention times to intact compound. For example, the ketone group may hydrolyze under strong acidic conditions, generating byproducts detectable at m/z shifts of +18 (hydration) .

Q. What biological activities have been reported for this compound, and what assay systems are used?

  • Reported Activities : Preliminary studies suggest potential inhibition of metabolic enzymes (e.g., thymidylate synthase) and antidiabetic properties, as seen in structurally related 4-oxobutanoic acid derivatives .
  • Assay Systems : Use enzyme inhibition assays (e.g., IC₅₀ determination via UV-Vis spectroscopy) and cell-based models (e.g., glucose uptake assays in adipocytes) to evaluate therapeutic potential. Competitive binding studies with fluorescent probes can elucidate target engagement .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the compound?

  • Optimization Strategies :

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance Friedel-Crafts acylation efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during amide coupling.
  • Workflow : Implement flow chemistry for continuous purification, reducing side-product formation .

Q. What computational approaches are suitable for predicting the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like thymidylate synthase. Focus on the chlorobenzyl group’s hydrophobic interactions and the oxobutanoic acid’s hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in PBS buffer) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Resolution Strategies :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from parent compound activity in vitro .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to correlate exposure levels with efficacy .

Q. What analytical techniques are recommended for distinguishing stereoisomers or tautomeric forms?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., ketone-enol tautomerism) in DMSO-d₆ at 298–318 K .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Approach :

  • Standardize Assays : Replicate studies using identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme batches.
  • Control Compounds : Include reference inhibitors (e.g., raltitrexed for thymidylate synthase) to calibrate inter-lab variability .

Methodological Tables

Analytical Technique Key Parameters Application Reference
HRMSResolution >30,000; m/z accuracy <2 ppmConfirm molecular formula
¹H NMR (500 MHz)δ 7.3 ppm (aromatic), δ 2.3 ppm (CH₃)Verify substitution patterns
Chiral HPLCRetention time difference >1.5 minEnantiomer separation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.